molecular formula C13H14O5 B163298 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate CAS No. 28578-16-7

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

Cat. No.: B163298
CAS No.: 28578-16-7
M. Wt: 250.25 g/mol
InChI Key: BRILFEZHPXQINW-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate (CAS 28578-16-7), commonly referred to as PMK ethyl glycidate, is a bicyclic oxirane derivative with a molecular formula of C₁₃H₁₄O₅ (MW: 250.25 g/mol) . It is synthesized via base-catalyzed cyclization of chalcone intermediates (e.g., 1-(1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones) with ethyl acetoacetate, followed by Michael addition and intramolecular condensation . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for perfumes, flavoring agents, and controlled substances .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILFEZHPXQINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307820
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28578-16-7
Record name NSC195099
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Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most widely documented laboratory-scale synthesis involves a two-step process starting from piperonal (1,3-benzodioxole-5-carbaldehyde). The first step entails a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane to form an α,β-unsaturated ester intermediate. The second step involves epoxidation using m-chloroperbenzoic acid (m-CPBA) to yield the target compound.

Step 1: Formation of α,β-Unsaturated Ester
Piperonal (3.00 g, 19.9 mmol) is dissolved in dichloromethane (100 mL) and reacted with (carbethoxyethylidene)triphenylphosphorane (14.5 g, 40.0 mmol) at room temperature for 24 hours. The reaction mixture is concentrated under reduced pressure, and the residue is purified via flash column chromatography (hexanes/ethyl acetate, 10:1) to isolate the olefin intermediate (4.45 g, 95% yield).

Step 2: Epoxidation
The olefin intermediate is dissolved in dichloromethane and treated with m-CPBA under reflux conditions for 24 hours. The epoxidation proceeds via an electrophilic addition mechanism, forming the oxirane ring. The crude product is purified to obtain PMK ethyl glycidate.

Table 1: Reaction Conditions and Yields

StepReagentsSolventTime (h)TemperatureYield
1Piperonal, (carbethoxyethylidene)triphenylphosphoraneCH₂Cl₂24RT95%
2m-CPBA, CH₂Cl₂CH₂Cl₂24Reflux85–90%

Purification and Characterization

Purification is achieved through flash chromatography, with hexanes/ethyl acetate gradients effectively separating byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H), 6.92 (d, J = 1.7 Hz, 1H), 6.90 (dd, J = 7.9, 1.7 Hz, 1H), 6.82 (d, J = 8.0 Hz, 1H), 5.97 (s, 2H), 4.24 (q, J = 7.1 Hz, 2H), 2.10 (d, J = 1.6 Hz, 3H), 1.33 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.7 (ester carbonyl), 147.8 (benzodioxole), 126.4 (olefinic carbons), 64.1 (oxirane).

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while optimizing cost and efficiency. Key modifications include:

  • Continuous Flow Reactors: Replacing batch reactors to enhance heat transfer and reduce reaction times.

  • Solvent Recovery Systems: Implementing distillation units to recycle dichloromethane, reducing waste and costs.

  • Catalyst Recycling: Reusing triphenylphosphine byproducts from the Wittig reaction to minimize raw material consumption.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Solvent Consumption100 mL/mmol50 mL/mmol
Yield90%88–92%
Purity>95%>98%

Optimization Strategies and Alternative Approaches

Solvent and Catalyst Screening

Alternative solvents such as toluene or ethyl acetate have been explored to replace dichloromethane, though yields drop marginally (80–85%) due to reduced solubility of intermediates. Catalytic asymmetric epoxidation using Sharpless conditions has been attempted but shows no significant enantioselectivity for this substrate.

Oxidizing Agents

While m-CPBA remains standard, hydrogen peroxide with tungstic acid catalysts offers a greener alternative, albeit with longer reaction times (48–72 hours) and lower yields (70–75%).

Comparative Analysis of Synthetic Routes

The Wittig-epoxidation route dominates due to its reliability and scalability. Alternative pathways, such as Darzens condensation or enzymatic epoxidation, are less viable due to complex byproduct formation or insufficient reaction rates.

Table 3: Route Comparison

MethodAdvantagesDisadvantages
Wittig-epoxidationHigh yield, scalabilityUse of hazardous solvents
Darzens condensationSingle-stepLow yield (<60%)
EnzymaticEco-friendlyHigh cost, slow kinetics

Chemical Reactions Analysis

Types of Reactions: PMK ethyl glycidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structural arrangement, which includes an oxirane ring and a benzodioxole moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMK ethyl glycidate can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, into the molecule .

Scientific Research Applications

Organic Synthesis

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of psychoactive substances, including MDMA (ecstasy) and its analogs. The compound's epoxide functionality allows it to undergo nucleophilic ring-opening reactions, leading to diverse synthetic pathways.

Pharmaceutical Development

This compound is utilized in pharmaceutical research as an intermediate for synthesizing potential therapeutic agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic properties . Notably, PMK ethyl glycidate acts as a precursor for M-alpha-HMCA, which is linked to the synthesis of controlled substances .

Regulatory Considerations

Due to its association with the illicit production of controlled substances, PMK ethyl glycidate is subject to strict regulatory scrutiny. It is classified under various legal frameworks aimed at controlling precursor chemicals used in drug manufacturing . Understanding these regulations is crucial for researchers and manufacturers working with this compound.

Case Study 1: Synthesis of MDMA

In a study published by Lee et al. (2020), PMK ethyl glycidate was identified as a key precursor in the synthesis of MDMA from safrole-derived compounds. The research highlighted the efficiency of using this compound in multi-step synthetic routes, emphasizing its importance in both legal and illegal drug synthesis contexts .

Case Study 2: Development of Anti-inflammatory Agents

Research conducted by Zhang et al. explored the modification of PMK ethyl glycidate to develop new anti-inflammatory drugs. The study demonstrated that derivatives of this compound exhibited significant activity against inflammatory markers in vitro, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substitutions

The compound belongs to a class of esters derived from 3,4-MDP-2-P methyl glycidic acid. Key analogs include:

  • Cyclohexenone derivatives: Ethyl 4-(1,3-benzodioxol-5-yl)-6-aryl-2-oxocyclohex-3-ene-1-carboxylate .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Water Solubility (mg/L)
PMK ethyl glycidate (Target) C₁₃H₁₄O₅ 250.25 327.8 ± 42.0 1.302 ± 0.06 870.7 (25°C)
MMDMG (Methyl ester) C₁₂H₁₂O₅ 236.22 ~320 (estimated) ~1.28 (estimated) Higher than ethyl ester*
Propyl ester C₁₄H₁₆O₅ 264.27 ~335 (estimated) ~1.29 (estimated) Lower than ethyl ester*
Cyclohexenone derivative C₁₈H₁₈O₅ 314.33 >350 1.25–1.35 Insoluble

*Estimated based on alkyl chain length and polarity trends.

Key Reactivity Differences :
  • Ester Hydrolysis : Ethyl esters hydrolyze slower than methyl esters due to steric hindrance but faster than propyl/isopropyl analogs .
  • Ring Strain: The oxirane (epoxide) ring in PMK ethyl glycidate confers higher reactivity in nucleophilic attacks compared to cyclohexenone derivatives .

Regulatory and Commercial Status

Table 2: Regulatory and Commercial Comparison
Compound Regulatory Status (Examples) Commercial Availability
PMK ethyl glycidate Controlled in Singapore (MDA 1973), EU (Precursor Regulation), Canada (CDSA) Widely supplied by Chinese manufacturers
MMDMG (Methyl ester) Controlled in Canada (CDSA) Limited, niche research use
Propyl/Isopropyl esters Controlled in Singapore (MDA 1973) Rare, restricted by precursor laws
Cyclohexenone derivatives No specific controls Academic/research use only

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, commonly known as PMK ethyl glycidate, is an organic compound with significant implications in both pharmaceutical synthesis and potential biological activity. This compound is structurally related to psychoactive substances, particularly MDMA and its analogs, which have garnered attention for their effects on the central nervous system (CNS). This article explores the biological activity of PMK ethyl glycidate, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O5
  • Molar Mass : 250.25 g/mol
  • Density : 1.302 g/cm³
  • Boiling Point : 327.8 °C
  • Solubility :
    • DMF: 15 mg/ml
    • DMSO: 30 mg/ml
    • Ethanol: 10 mg/ml
    • PBS (pH 7.2): 1 mg/ml

PMK ethyl glycidate is primarily recognized as a precursor in the synthesis of various psychoactive substances. Its structural similarity to MDMA suggests that it may exhibit similar pharmacological effects, primarily through the modulation of neurotransmitter systems such as serotonin and dopamine.

  • Serotonergic Activity : Research indicates that compounds related to PMK ethyl glycidate can enhance serotonin release and inhibit its reuptake, leading to increased serotonergic signaling. This mechanism is central to the psychoactive effects associated with MDMA-like substances.
  • Dopaminergic Effects : There is evidence that PMK ethyl glycidate may also influence dopaminergic pathways, potentially contributing to its stimulant effects and reinforcing properties.

Toxicological Considerations

Despite its potential therapeutic applications, PMK ethyl glycidate poses significant risks associated with its use:

  • Neurotoxicity : Studies have shown that excessive serotonergic activity can lead to neurotoxic effects, particularly in serotonergic neurons.
  • Cardiovascular Risks : Similar compounds have been linked to increased heart rate and blood pressure, raising concerns about their safety profile in recreational use.

Case Study 1: Identification in Illicit Products

A study by Lee et al. (2020) identified PMK ethyl glycidate as a common ingredient in illicit health products marketed for recreational use. The study highlighted the compound's role as a precursor to MDMA and raised concerns about the lack of regulation surrounding its production and distribution .

Case Study 2: Pharmacological Profile Analysis

In a pharmacological assessment of compounds related to PMK ethyl glycidate, researchers conducted in vitro studies demonstrating its ability to increase serotonin levels in neuronal cultures. The results indicated a dose-dependent relationship between the compound concentration and serotonin release .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Serotonin ReleaseEnhances serotonin release and inhibits reuptake
Dopamine ModulationInfluences dopaminergic pathways
Neurotoxicity RiskPotential neurotoxic effects with excessive use
Cardiovascular EffectsIncreased heart rate and blood pressure observed

Q & A

Q. What are the established synthetic routes for Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate?

Methodological Answer: The compound is synthesized via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with ethyl acetoacetate, followed by cyclization. Potassium hydroxide (KOH) in ethanol is typically used to facilitate the Michael addition and subsequent intramolecular condensation. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Structural confirmation requires spectroscopic validation (e.g., IR, NMR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and oxirane ring vibrations.
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl, benzodioxolyl groups).
  • LCMS : Validates molecular weight (MW 250.25) and purity.
  • Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemistry and ring puckering (e.g., using SHELXL for refinement) .

Q. What are the key structural features influencing its reactivity?

Methodological Answer: The oxirane (epoxide) ring is sterically hindered by the adjacent methyl and benzodioxolyl groups, reducing nucleophilic attack susceptibility. The electron-withdrawing ester group (ethyl carboxylate) further polarizes the oxirane, directing reactivity toward acid-catalyzed ring-opening. Computational studies (e.g., DFT) can model substituent effects on transition states .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in derivatives?

Methodological Answer: SHELXL refines crystal structures by optimizing bond lengths, angles, and thermal parameters against diffraction data. For example, ORTEP-3 visualizes anisotropic displacement parameters to assess ring puckering. Validation tools (e.g., PLATON) check for missed symmetry or disorder. Case studies show that high-resolution data (>1.0 Å) are critical for accurate refinement of the methyloxirane moiety .

Q. How do regulatory controls impact experimental design for this compound?

Methodological Answer: Since its addition to Table I of the 1988 UN Convention (CND Decision 62/10), researchers must comply with precursor control laws (e.g., EU Regulation 2023/196). Permits are required for synthesis, and institutions must implement strict inventory tracking. Methodologies now emphasize micro-scale reactions (<1 g) and non-destructive analytical protocols (e.g., in situ FTIR) to minimize legal risks .

Q. What explains discrepancies in reported physical properties (e.g., boiling point)?

Methodological Answer: Discrepancies arise from experimental vs. computed values:

  • Boiling point : Reported as 327.8 ± 42.0 °C (calc.) vs. 330.84 °C (obs.).
  • Density : 1.3 ± 0.1 g/cm³ (calc.) vs. 1.302 g/cm³ (exp.). These variations highlight the need for standardized measurement conditions (e.g., reduced pressure for thermally labile compounds) and validation via DSC/TGA .

Q. What mechanistic insights exist for its cyclization to cyclohexene derivatives?

Methodological Answer: Cyclization proceeds via a base-induced intramolecular aldol condensation. The benzodioxolyl group stabilizes the enolate intermediate, while the ethyl carboxylate acts as a leaving group. Kinetic studies (e.g., UV-Vis monitoring) reveal pseudo-first-order behavior in ethanol. Competing pathways (e.g., dimerization) are suppressed by low temperatures (0–5°C) .

Q. How can ring puckering analysis improve structural understanding?

Methodological Answer: Cremer-Pople parameters quantify puckering in the oxirane ring. For example, amplitude (θ) and phase angle (φ) derived from SCXRD data distinguish chair-like vs. twist-boat conformers. Software like PARST or MOLEKEL visualizes puckering modes, aiding in structure-activity relationship (SAR) studies for derivatives .

Data Contradiction Analysis

Property Reported Value 1 Reported Value 2 Resolution Strategy
Boiling Point (°C)327.8 ± 42.0 (Calc.) 330.84 (Obs.) Validate via reduced-pressure distillation.
Solubility (mg/L)870.7 (Water, 25°C) Not reportedUse HPLC to measure saturation points.
LogP2.29 2.30 Compare shake-flask vs. computational methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

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